molecular formula C15H17N3O3S B611713 VPC-18005

VPC-18005

カタログ番号: B611713
分子量: 319.4 g/mol
InChIキー: DTEAZCJUKPARQD-LZYBPNLTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VPC-18005は、前立腺がん細胞におけるETS関連遺伝子(ERG)のDNA結合ドメインを標的とする低分子阻害剤です。 この化合物は、ERGを発現する前立腺がん細胞の遊走と浸潤の速度を低下させる可能性を示しており、前臨床モデルで有効性が実証されています .

科学的研究の応用

Introduction to VPC-18005

This compound is a small molecule antagonist targeting the ETS domain of the ERG protein, which is implicated in the progression of prostate cancer. The compound was identified through a rational drug design approach and has shown promise in inhibiting the transcriptional activity of ERG, thereby reducing cell motility and metastasis in prostate cancer models. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and insights from various studies.

Key Findings on Binding and Activity

  • Binding Affinity : this compound exhibits a K_D value of approximately 3 mM for its interaction with the ERG-ETS domain, indicating a relatively weak but specific binding affinity .
  • Transcriptional Suppression : In vitro assays revealed that this compound effectively reduced migration and invasion rates of ERG-expressing prostate cancer cells, with IC50 values of 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .
  • Non-Cytotoxic Profile : Treatment with this compound did not significantly affect the viability or proliferation of both ERG-expressing and non-expressing cell lines, suggesting its therapeutic potential with minimal side effects .

Prostate Cancer Therapeutics

The primary application of this compound lies in its potential as a therapeutic agent for advanced prostate cancer, particularly in cases characterized by aberrant ERG expression. The compound's ability to inhibit metastasis could provide a new avenue for treatment strategies aimed at improving patient outcomes.

Clinical Implications

  • Combination Therapy : this compound may serve as an adjunct therapy alongside existing treatments for metastatic castration-resistant prostate cancer, potentially enhancing efficacy by targeting the underlying molecular mechanisms associated with disease progression .
  • Research Tool : Beyond therapeutic applications, this compound acts as a valuable tool for researchers investigating the dysregulated pathways associated with ERG in cancer. Its specificity allows for detailed studies on how ERG contributes to tumorigenesis and metastasis .

Study 1: In Vitro Efficacy

A study demonstrated that treatment with this compound significantly reduced cellular migration and invasion in models expressing ERG. The compound's effects were assessed using various assays that measured cell motility and transcriptional activity, confirming its role as an effective inhibitor of ERG function .

Study 2: In Vivo Models

In zebrafish xenograft models, this compound treatment resulted in reduced metastasis of ERG-positive prostate cancer cells. This study provided proof-of-principle that targeting the ERG pathway could reverse transformed characteristics associated with aggressive cancer phenotypes .

Summary Table of Key Findings

Aspect Details
Compound Name This compound
Target ERG-ETS domain
Mechanism Disrupts DNA binding; inhibits transcriptional activity
IC50 Values 3 μM (PNT1B-ERG), 6 μM (VCaP)
K_D Value ~3 mM
Non-Cytotoxicity Minimal impact on cell viability
Applications Potential treatment for metastatic castration-resistant prostate cancer
Research Utility Tool for dissecting ERG-related pathways in cancer research

生物活性

VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.

This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .

Key Findings:

  • Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .
  • Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .
  • Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:

Cell Line IC50 (μM) Effect on Viability
PNT1B-ERG3No significant decrease
VCaP6No significant decrease

These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .

In Vivo Studies

The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

  • Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .
  • Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .

特性

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
VPC-18005
Reactant of Route 2
Reactant of Route 2
VPC-18005
Reactant of Route 3
VPC-18005
Reactant of Route 4
VPC-18005
Reactant of Route 5
VPC-18005
Reactant of Route 6
VPC-18005
Customer
Q & A

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。